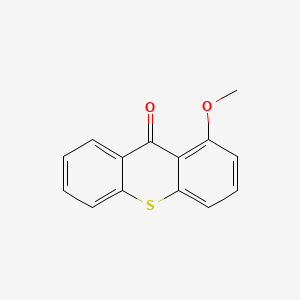

1-methoxythioxanthen-9-one

Description

Overview of Heterocyclic Scaffolds in Modern Chemistry and Materials Science

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to many scientific disciplines. openaccessjournals.com These structures are integral to the fields of organic chemistry, medicinal chemistry, and materials science. chemrj.org The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, making them vital components in the creation of pharmaceuticals, agrochemicals, and advanced functional materials. openaccessjournals.com In fact, over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov

The versatility of these scaffolds allows for extensive chemical modifications, enabling the development of novel derivatives with specific and enhanced properties. chemrj.orgnih.gov Their ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, further broadens their applicability. chemrj.org This structural and functional diversity has made heterocyclic compounds a primary focus in the ongoing quest for new and improved chemical entities. openaccessjournals.comchemrj.org

Historical Context and Evolution of Thioxanthenone Chemistry

The study of thioxanthones, a class of sulfur-containing heterocycles, began in the early 20th century. Initial synthetic methods involved techniques like the Friedel-Crafts acylation of diaryl sulfides. A significant milestone in the field was the introduction of the thioxanthone derivative Miracil D (lucanthone) in 1945 as a treatment for schistosomiasis. researchgate.netsmolecule.com This development spurred further interest in the thioxanthenone core, leading to systematic explorations of substitutions at various positions to enhance bioactivity.

Over the decades, the research focus on thioxanthenones has expanded significantly. researchgate.net While early research was heavily centered on their medicinal applications, more recent investigations have delved into their photochemical properties. researchgate.net Thioxanthone derivatives are now recognized for their potential as photoinitiators in polymerization processes and as photosensitizers in various chemical reactions. smolecule.comresearchgate.net This evolution reflects a broader trend in heterocyclic chemistry, where foundational scaffolds are continually repurposed for new and innovative applications in materials science and beyond. researchgate.net

Significance of the Thioxanthenone Core Structure in Chemical and Materials Research

The thioxanthenone core, with its dibenzo-γ-thiopyrone structure, is a privileged scaffold in both medicinal chemistry and materials science. researchgate.net This tricyclic system is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.aiuobaghdad.edu.iq The planar nature of the aromatic system is believed to facilitate interactions with biological macromolecules like DNA and various enzymes.

In the realm of materials science, the thioxanthenone structure is valued for its photophysical properties. smolecule.com The carbonyl group at the 9-position, in conjunction with the sulfur heteroatom, influences the molecule's electronic characteristics, making it an effective component in photoinitiators and fluorescent materials. smolecule.comresearchgate.net The ability to functionalize the thioxanthenone core at various positions allows for the fine-tuning of its properties, leading to the development of materials with tailored optical and electronic behaviors. acs.org

Positioning of 1-Methoxythioxanthen-9-one within the Thioxanthenone Family of Compounds

This compound, with the chemical formula C₁₄H₁₀O₂S, is a specific derivative of the thioxanthenone family. cymitquimica.com It is distinguished by the presence of a methoxy (B1213986) group (-OCH₃) at the 1-position of the thioxanthenone ring system. cymitquimica.com This substitution influences the compound's electronic properties and solubility. cymitquimica.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 84682-32-6 cymitquimica.com |

| Molecular Formula | C₁₄H₁₀O₂S cymitquimica.com |

| Molecular Weight | 242.29 g/mol cymitquimica.com |

| IUPAC Name | 1-Methoxy-9H-thioxanthen-9-one cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methoxythioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2S/c1-16-10-6-4-8-12-13(10)14(15)9-5-2-3-7-11(9)17-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVXCEXUGSELGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20233676 | |

| Record name | 1-Methoxy-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84682-32-6 | |

| Record name | 1-Methoxy-9H-thioxanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84682-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-9H-thioxanthen-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084682326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 84682-32-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxy-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxy-9H-thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methoxy-9H-thioxanthen-9-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT9BLH4HR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Photophysical and Photochemical Characterization of 1 Methoxythioxanthen 9 One

Electronic Absorption and Emission Spectroscopy of 1-Methoxythioxanthen-9-one

Analysis of UV-Visible Absorption Properties

Specific UV-Visible absorption maxima (λmax) and corresponding molar extinction coefficients (ε) for this compound are not detailed in the available research. Generally, thioxanthone and its derivatives exhibit strong absorption in the UV-A region, with absorption extending up to approximately 420 nm, depending on the substitution pattern. researchgate.net For example, studies on other monosubstituted thioxanthones show that the position and nature of the substituent significantly influence the absorption spectra. acs.org It is expected that this compound would possess the characteristic n→π* and π→π* electronic transitions common to aromatic ketones. The position of the methoxy (B1213986) group at the 1-position would likely influence the energy of these transitions compared to the parent thioxanthone.

Investigation of Fluorescence and Phosphorescence Behavior

Detailed fluorescence and phosphorescence emission spectra for this compound could not be located. Thioxanthone derivatives typically show very low fluorescence quantum yields, especially in non-polar solvents, because the rate of intersystem crossing to the triplet state is much faster than the rate of fluorescence. iaea.orgsci-hub.se The emission properties are also highly sensitive to solvent polarity. iaea.orgacs.org Phosphorescence, an emission from the triplet state, is often observed for thioxanthones at low temperatures (e.g., 77 K) in a rigid matrix, which minimizes non-radiative decay pathways. researchgate.net The phosphorescence spectrum provides information about the energy of the lowest triplet state (T1).

Determination of Absolute Photoluminescence Quantum Yields

Quantitative values for the fluorescence (ΦF) and phosphorescence (ΦP) quantum yields of this compound are not available in the reviewed literature. The fluorescence quantum yield is the ratio of photons emitted via fluorescence to the photons absorbed. nih.gov For most thioxanthones used as photoinitiators, this value is typically very low (e.g., < 0.1), as the desired pathway is the formation of the triplet state. researchgate.net

Excited State Dynamics and Energy Transfer Processes

Investigation of Singlet and Triplet Excited State Lifetimes

The lifetimes of the excited singlet (S1) and triplet (T1) states are critical parameters that dictate the photochemical behavior of a molecule. Specific lifetime values (τS and τT) for this compound have not been reported. For the parent thioxanthone in apolar solvents, the initially excited singlet state is depleted by ultrafast internal conversion (on the order of femtoseconds), and the subsequent state undergoes intersystem crossing in a few picoseconds. frontiersin.org The triplet lifetimes of thioxanthone derivatives are significantly longer, often in the microsecond range, allowing them to participate in intermolecular reactions. nih.gov

Evaluation of Intersystem Crossing Efficiencies

The intersystem crossing (ISC) quantum yield (ΦISC) represents the efficiency of the population of the triplet state from the excited singlet state. No experimental value for ΦISC for this compound was found. However, for many thioxanthones, the ISC efficiency is very high, often approaching unity (ΦISC ≈ 1), which is a direct consequence of their low fluorescence quantum yields. researchgate.net This high efficiency is fundamental to their function as triplet photosensitizers and photoinitiators. rsc.org

Photochemical Sensitization Mechanisms

Photosensitizers are molecules that, upon light absorption, can transfer the absorbed energy to another molecule, thereby initiating a photochemical reaction. wikipedia.org The sensitization process for thioxanthone derivatives, including this compound, typically involves the following steps:

Light Absorption and Excitation: The process begins with the absorption of light, usually in the UV-A or visible region, by the this compound molecule. This absorption promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited singlet state is often short-lived. Through a process called intersystem crossing, the molecule can transition to a more stable, longer-lived excited triplet state (T₁). evitachem.comsci-hub.sewikipedia.org The presence of the sulfur atom in the thioxanthone core enhances spin-orbit coupling, which facilitates a high quantum yield for intersystem crossing.

Energy Transfer: The triplet state of this compound is the key species in sensitization. It can interact with other molecules (substrates) in two primary ways, known as Type I and Type II mechanisms. nih.gov

Type I Mechanism: In this pathway, the excited triplet sensitizer (B1316253) directly interacts with a substrate molecule. This can involve the transfer of a hydrogen atom or an electron, leading to the formation of radicals. nih.gov These radicals can then initiate further chemical reactions, such as polymerization. wikipedia.org

Type II Mechanism: Here, the triplet sensitizer transfers its energy to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂). wikipedia.orgnih.gov Singlet oxygen is a powerful oxidizing agent that can react with a wide range of biological and chemical substrates.

The efficiency of these sensitization mechanisms is dependent on factors such as the triplet state energy and lifetime of the sensitizer, the concentration of the substrate and oxygen, and the solvent environment.

Photochemical Reactivity of this compound

The photochemical reactivity of this compound is largely dictated by the behavior of its excited states. Upon irradiation, it can participate in a variety of reactions, including electron transfer, reduction, oxidation, and isomerization.

Photoinduced electron transfer (PET) is a fundamental process where an electronically excited molecule either donates or accepts an electron from another molecule. mdpi.commit.edu In the context of this compound, its excited state can act as both an electron acceptor and a donor, depending on the reaction partner.

As an Electron Acceptor (Oxidative PET): The excited state of this compound can accept an electron from a suitable electron donor. This process is crucial in its role as a photoinitiator for polymerization, where it can abstract an electron from a co-initiator, such as an amine, to generate initiating radicals. chemrxiv.org

As an Electron Donor (Reductive PET): In the presence of a strong electron acceptor, the excited this compound can donate an electron.

The driving force for these electron transfer reactions is governed by the redox potentials of the donor and acceptor pair and the excitation energy of the sensitizer. The efficiency of PET can be influenced by the distance and orientation between the donor and acceptor, as well as the solvent polarity. nih.gov

The formation of radical ions via photoinduced electron transfer initiates photoreductive and photooxidative pathways.

Photoreductive Pathways: When this compound acts as an electron acceptor in its excited state, it is reduced to a radical anion. This species can then participate in further reactions. For instance, in the presence of a hydrogen donor, it can be protonated to form a ketyl radical. These photoreductive processes are often observed in the presence of amines or alcohols.

Photooxidative Pathways: Conversely, when the excited this compound donates an electron, it is oxidized to a radical cation. This highly reactive species can undergo various subsequent reactions, including nucleophilic attack or fragmentation. The generation of singlet oxygen via a Type II sensitization mechanism is also a significant photooxidative pathway. nih.gov

The specific pathway that predominates depends on the reaction conditions, including the nature of the solvent, the presence of electron or hydrogen donors, and the concentration of oxygen.

While photoinduced electron and energy transfer are the dominant photochemical pathways for many thioxanthones, photoisomerization can also occur. msu.edu Photoisomerization involves the light-induced conversion of a molecule into a structural isomer. For some aromatic ketones, this can occur through rearrangements in the excited triplet state. msu.edu Although less common for the thioxanthone skeleton itself, substituents on the aromatic ring could potentially undergo photoisomerization.

Other phototransformations can include photocleavage or photodimerization reactions, depending on the specific structure of the thioxanthone derivative and the reaction environment. For instance, prolonged irradiation in certain solvents could lead to decomposition or the formation of photoproducts. rsc.org

Data Tables

Table 1: Photophysical Properties of Thioxanthone Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Triplet Lifetime (µs) | Triplet Quantum Yield (ΦT) |

| Thioxanthone | ~380 | ~460 (phosphorescence) | ~30 | >0.5 |

| 2-Methoxythioxanthen-9-one | ~400 | - | - | >0.5 |

Mechanistic Investigations of 1 Methoxythioxanthen 9 One Mediated Reactions

Elucidation of Elementary Reaction Steps in Photochemical Processes

The photochemical reactions mediated by thioxanthenone derivatives are initiated by the absorption of light, typically in the UV-A region, which triggers a series of well-defined elementary steps.

Excitation: The process begins with the absorption of a photon by the ground-state molecule (S₀), promoting it to an electronically excited singlet state (S₁).

Intersystem Crossing (ISC): Thioxanthenones are characterized by highly efficient intersystem crossing from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). This rapid transition is facilitated by spin-orbit coupling, which is enhanced by the presence of the sulfur atom in the heterocyclic core. The high quantum yield of triplet formation is a key feature of thioxanthone photochemistry.

Triplet State Reactions: The resulting triplet state (³TX*) is a long-lived and highly reactive species that serves as the primary initiator of subsequent chemical reactions. sci-hub.se The principal reaction pathways for the triplet state are bimolecular processes involving either hydrogen abstraction or electron transfer. scielo.brscielo.br

Hydrogen Abstraction: In the presence of a hydrogen-donating species (often a solvent like an alcohol, or a co-initiator like an amine), the triplet-state ketone abstracts a hydrogen atom to form a thioxanthone-derived ketyl radical (TXH•) and a substrate-derived radical. scielo.brrsc.org This is a dominant mechanism in many photo-polymerization systems.

Electron Transfer: When interacting with an electron-rich species, such as a tertiary amine, the triplet state can act as an electron acceptor. This results in the formation of a thioxanthone anion radical (TX•⁻) and a donor cation radical. scielo.brscielo.br This process may be followed by proton transfer to yield the same ketyl radical and an alkylamino radical, which are effective initiating species in polymerization. scielo.br

The nature of the lowest-lying triplet state (n,π* versus π,π) influences its reactivity. For many thioxanthones, the reactive triplet state possesses significant n,π character, which is associated with high reactivity in hydrogen abstraction reactions. scielo.brnih.gov

Identification and Characterization of Reaction Intermediates

The transient species generated during the photochemical reactions of thioxanthenones have been extensively studied using time-resolved spectroscopic techniques, particularly nanosecond laser flash photolysis. scielo.brpsu.edu These experiments allow for the direct observation and characterization of the short-lived intermediates.

Triplet Excited State (³TX):* The primary intermediate is the triplet state. For 2-alkoxy thioxanthones, including the 2-methoxy derivative, the triplet-triplet absorption spectrum exhibits characteristic strong absorption bands with maxima located around 310 nm and 620 nm in acetonitrile (B52724). scielo.brscielo.br The lifetime of the triplet state for 2-methoxythioxanthen-9-one in acetonitrile has been measured to be approximately 5.3 microseconds. scielo.brscielo.br

Ketyl Radical (TXH•): The formation of the ketyl radical via hydrogen abstraction is confirmed by the appearance of a new transient absorption band. For the parent thioxanthone, this radical absorbs at approximately 410 nm. scielo.brresearchgate.net For 2-alkoxy derivatives like 2-methoxythioxanthen-9-one, the ketyl radical absorption is observed in the 430-460 nm region when in the presence of hydrogen-donating alcohols. scielo.brscielo.br The formation of this radical shows a clear growth kinetic profile that corresponds to the decay of the precursor triplet state. scielo.br

Anion Radical (TX•⁻): In reactions involving electron transfer from donors like triethylamine (B128534) (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), the formation of the thioxanthone anion radical is observed. This species has a characteristic absorption that can overlap with the ketyl radical spectrum, with reports placing its absorption maximum at around 410 nm for the parent thioxanthone and in the 460-500 nm range for 2-methoxythioxanthen-9-one. scielo.brscielo.br

The table below summarizes the key reaction intermediates and their spectroscopic signatures identified through laser flash photolysis studies of thioxanthone and its methoxy (B1213986) derivatives.

Kinetic Studies of Photoreactions Involving 1-Methoxythioxanthen-9-one

Kinetic studies provide quantitative data on the rates of the elementary steps involved in photoreactions. The reactivity of the thioxanthenone triplet state is typically quantified by the bimolecular quenching rate constant (k₋), which measures the efficiency of the interaction between the triplet state and a substrate (quencher). These constants are often determined by monitoring the decay of the triplet state absorption in the presence of varying concentrations of the quencher, following the principles of the Stern-Volmer equation. scielo.br

Studies on 2-methoxythioxanthen-9-one and the parent thioxanthone reveal that the triplet state is quenched rapidly by various hydrogen and electron donors. The rate constants for efficient donors, such as tertiary amines and potent hydrogen donors like 1,4-cyclohexadiene, approach the diffusion-controlled limit (ca. 10⁹-10¹⁰ M⁻¹s⁻¹), indicating a highly efficient reaction. scielo.brscielo.br The rate of hydrogen abstraction from alcohols is generally slower and depends on the stability of the resulting alcohol-derived radical, following the order: 2-propanol > ethanol (B145695) > methanol. scielo.brscielo.br

The following table presents selected bimolecular quenching rate constants for the triplet states of thioxanthone and 2-methoxythioxanthen-9-one with various substrates in acetonitrile.

Determination of Rate-Determining Steps in Complex Multistep Mechanisms

The rate of this bimolecular step can be expressed as:

Rate = k₋[³TX*][Substrate]

Where k₋ is the bimolecular quenching rate constant, [³TX*] is the concentration of the triplet state, and [Substrate] is the concentration of the hydrogen or electron donor.

Computational and Theoretical Approaches to 1 Methoxythioxanthen 9 One Chemistry

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 1-methoxythioxanthen-9-one. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

The ground state is the lowest energy state of a molecule. Computational methods are used to optimize the geometry of this compound and calculate its fundamental electronic properties. DFT methods, often employing functionals like B3LYP with basis sets such as 6-31+G*, are commonly used to model thioxanthenone derivatives. researchgate.netmathnet.ru These calculations provide crucial data on the molecule's stability and reactivity.

Key properties determined for the ground state include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic excitability and chemical reactivity. researchgate.netbeilstein-journals.org A smaller gap generally implies that the molecule can be more easily excited. The methoxy (B1213986) group, as an electron-donating substituent, influences the electron density distribution across the thioxanthenone core, affecting the energies of these frontier orbitals. beilstein-journals.org Theoretical studies on related systems show that such substituents can modulate the electronic properties, which is a key aspect of designing derivatives for specific applications. beilstein-journals.org

Table 1: Calculated Ground State Electronic Properties of this compound Note: These values are representative examples derived from typical DFT calculations on related aromatic ketones and are for illustrative purposes.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electrons; relates to the ability to donate an electron. |

| LUMO Energy | -2.1 eV | Indicates the energy of the lowest available electron orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.1 eV | Correlates with the energy required for electronic excitation and influences chemical stability. researchgate.net |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

| Ground State Energy | -985.7 Hartree | Represents the total electronic energy of the molecule in its most stable form. |

To understand the photophysical properties of this compound, such as its absorption of light, excited state calculations are performed. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. researchgate.netgaussian.com It allows for the calculation of the energies of various excited states and the probabilities of transitions to these states from the ground state. researchgate.netfaccts.de

These calculations are essential for predicting and interpreting the molecule's UV-Visible absorption spectrum. researchgate.net The output of a TD-DFT calculation includes excitation energies (often converted to wavelengths) and their corresponding oscillator strengths, which are proportional to the intensity of the absorption peaks. gaussian.com For thioxanthenone derivatives, these calculations can identify the nature of the electronic transitions, such as n→π* (an electron moving from a non-bonding orbital to an anti-bonding π orbital) and π→π* (an electron moving from a bonding π orbital to an anti-bonding π orbital). This information is vital for applications like photoinitiators, where light absorption characteristics are critical. acs.org

Table 2: Predicted Electronic Transitions for this compound via TD-DFT Note: These values are hypothetical and serve to illustrate typical TD-DFT results for thioxanthenone derivatives.

| Excited State | Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength (f) | Predominant Transition Type |

| S1 | 3.20 | 387 | 0.05 | n → π |

| S2 | 3.54 | 350 | 0.21 | π → π |

| S3 | 4.25 | 292 | 0.15 | π → π |

| S4 | 4.77 | 260 | 0.45 | π → π |

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics is ideal for describing electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. nih.govfrontiersin.org MD simulations treat atoms as classical particles and use a force field to define the potential energy of the system, which includes terms for bonds, angles, dihedrals, and non-bonded interactions like van der Waals forces and electrostatics. nih.gov

For this compound, MD simulations can be employed to model its behavior in different environments, such as in a solvent or interacting with other molecules. nih.gov For example, a simulation could place a single this compound molecule in a box of water molecules to study its solvation dynamics, including the formation of hydrogen bonds and the structure of the surrounding solvent shell. rug.nl In the context of materials science or pharmacology, MD can simulate the interactions between multiple thioxanthenone molecules to understand their aggregation behavior or the binding of a single molecule to a target protein. nih.govundip.ac.id The trajectory generated by an MD simulation provides a detailed view of conformational changes, diffusion, and the specific intermolecular forces that govern the molecule's macroscopic properties. nih.gov

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable pathway from reactants to products. This involves locating and characterizing the structures and energies of transition states—the highest energy points along the reaction coordinate.

For this compound, DFT calculations can be used to model various reactions, such as its synthesis, degradation, or its role in initiating polymerization. For instance, in studying a nucleophilic substitution reaction on the thioxanthenone core, calculations can determine the activation energy barrier, which is the energy difference between the reactants and the transition state. This barrier dictates the reaction rate. Computational models can also explore how the methoxy substituent influences reactivity through steric and electronic effects, potentially favoring one reaction pathway over another. Studies on related thioxanthenone compounds have successfully used DFT to model transition states and elucidate reaction mechanisms, such as electrochemical reduction processes. researchgate.netmathnet.ru

Table 3: Illustrative Calculated Energetics for a Hypothetical Reaction Pathway Note: The reaction depicted is a generic nucleophilic attack on the carbonyl carbon of this compound. Values are for illustrative purposes.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Nucleophile |

| Transition State | +15.2 | The highest energy structure along the reaction coordinate. |

| Intermediate | -5.8 | A transient, metastable species formed during the reaction. |

| Products | -12.5 | The final, stable products of the reaction. |

Structure-Property Relationship (SPR) Studies for Optimized Derivatives

A key goal in modern chemistry is the rational design of molecules with specific, optimized properties. Structure-Property Relationship (SPR) studies, often driven by computational methods, establish correlations between a molecule's chemical structure and its functional properties. rsc.orgcam.ac.uk For this compound and its analogues, these studies are crucial for developing new materials for applications in photopolymerization or medicine. acs.orgnih.gov

Computational SPR approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, use a set of calculated molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) to build a mathematical model that predicts a property of interest. acs.org For example, by systematically varying the substituents on the thioxanthenone scaffold in silico, researchers can predict how these changes will affect properties like light absorption wavelength, photoinitiation efficiency, or biological activity. beilstein-journals.orgnih.gov This allows for the virtual screening of many potential derivatives, identifying the most promising candidates for synthesis and experimental testing. This computational pre-screening significantly accelerates the discovery and optimization process for new, high-performance molecules.

Table 4: Example of a Computational SPR Study on Thioxanthenone Derivatives Note: This table illustrates how changing a substituent at position 1 could theoretically affect key calculated properties. R = thioxanthen-9-one (B50317) core.

| Derivative (1-R-Substituent) | HOMO-LUMO Gap (eV) | Calculated λmax (nm) | Predicted Relative Activity (Arbitrary Units) |

| 1-Hydroxy- (R-OH) | 4.05 | 395 | 0.95 |

| 1-Methoxy- (R-OCH3) | 4.10 | 387 | 1.00 |

| 1-Amino- (R-NH2) | 3.85 | 410 | 1.25 |

| 1-Nitro- (R-NO2) | 3.50 | 445 | 0.70 |

Advanced Research Applications of 1 Methoxythioxanthen 9 One Derivatives

Photoinitiator Systems in Photopolymerization

Thioxanthen-9-one (B50317) and its derivatives are renowned for their efficacy as photoinitiators or photosensitizers, which are compounds that absorb light and initiate polymerization reactions. google.comsmolecule.com They are particularly valuable for their ability to absorb light in the near-UV and visible regions (around 350–450 nm), which makes them compatible with safer, low-energy light sources like light-emitting diodes (LEDs). mdpi.comresearchgate.net The methoxy (B1213986) group in 1-methoxythioxanthen-9-one can enhance solubility in organic formulations and fine-tune the absorption characteristics. cymitquimica.com

Free Radical Photopolymerization Initiators

Derivatives of thioxanthen-9-one are highly effective in initiating free-radical polymerization (FRP), a process used to convert liquid monomers into solid polymers. These compounds can function as either Type I or Type II photoinitiators. mdpi.comresearchgate.net

Type I Photoinitiators undergo bond cleavage directly upon light absorption to produce radicals. researchgate.net

Type II Photoinitiators absorb light and enter an excited state. They then interact with a co-initiator (typically a hydrogen donor like an amine) to generate the initiating radicals through a bimolecular process. mdpi.comresearchgate.net

Many thioxanthenone derivatives, particularly those with built-in amine moieties, can function as one-component photoinitiators , where the hydrogen-donating group is part of the same molecule, simplifying the formulation. mdpi.comrsc.org For example, studies on 2,4-diethyl-thioxanthen-9-one derivatives show that they can effectively initiate the polymerization of acrylate (B77674) monomers like trimethylolpropane (B17298) triacrylate (TMPTA) on their own. mdpi.com The efficiency of these systems is often evaluated by monitoring the conversion of the monomer's functional groups over time using techniques like real-time FT-IR spectroscopy. mdpi.comacs.org Research has demonstrated that thioxanthone derivatives can successfully initiate the polymerization of various acrylates, including 1,6-hexanedioldiacrylate (HDDA) and pentaerythritol (B129877) triacrylate (PETA), under visible light. rsc.org

Multi-Component Photoinitiating Systems and Synergistic Effects

The versatility of thioxanthenone derivatives is further highlighted in multi-component photoinitiating systems, which often exhibit significant synergistic effects. These systems can be composed of two, three, or even more components to optimize initiation efficiency under specific conditions. mdpi.comresearchgate.net

Two-Component Systems: The classic example is the Type II system, combining a thioxanthenone derivative (photosensitizer) with a co-initiator like an amine (e.g., ethyl 4-(dimethylamino)benzoate (B8555087) - EDB) or an onium salt (for either cationic or free-radical polymerization). mdpi.comacs.org

Three-Component Systems: These systems can offer even greater reactivity. A common combination includes a thioxanthenone derivative, an amine, and an onium salt. researchgate.net In such systems, the thioxanthenone acts as a photoredox catalyst, capable of participating in both oxidative and reductive cycles to generate radicals efficiently. mdpi.com For example, a system comprising a thioxanthenone derivative, a bromide compound (like ethyl 2-bromo-2-phenylacetate - EBPA), and an amine (like N-methyldiethanolamine - MDEA) has shown high performance in free-radical polymerization. acs.org

A notable synergistic effect is observed in polymeric photoinitiators, where the thioxanthenone sensitizer (B1316253) and the amine co-initiator are incorporated into the same polymer chain. researchgate.net This intramolecular arrangement enhances the efficiency of the electron transfer process, leading to more effective polymerization compared to equivalent low-molecular-weight mixtures. researchgate.net Similarly, silicone-thioxanthone (STX) photoinitiators, where thioxanthone units are anchored on a polysiloxane backbone, have shown a molecular synergistic effect between adjacent photoinitiator groups, boosting their efficiency. mdpi.comresearchgate.net

Table 1: Performance of Selected Thioxanthenone Derivative-Based Photoinitiating Systems This table presents a summary of research findings on the photopolymerization efficiency of various thioxanthenone (TX) derivatives under different conditions. The data is compiled from multiple studies to illustrate the versatility of these compounds.

| Photoinitiating System | Monomer | Polymerization Type | Light Source (nm) | Final Conversion (%) | Reference |

|---|---|---|---|---|---|

| T1 Derivative / IOD | Epoxy (UVACURE®1500) | Cationic | LED@420 | ~59 | mdpi.com |

| T3 Derivative / IOD | Epoxy (UVACURE®1500) | Cationic | LED@420 | ~53 | mdpi.com |

| T-APh / IOD | Acrylate (TMPTA) | Free Radical | LED@420 | ~70 | acs.org |

| T-AMe-SCF3 / IOD | Acrylate (TMPTA) | Free Radical | LED@455 | ~75 | acs.org |

| TXS / IOD | Epoxy Mixture | Cationic / Sol-Gel | LED@405 | Up to 100 | nih.govnih.gov |

| T1 Derivative (One-Component) | Acrylate (TMPTA) | Free Radical | LED@405 | ~55 | mdpi.com |

Applications in Advanced Curing Technologies and 3D Printing

The high efficiency of thioxanthenone-based photoinitiating systems under visible light makes them ideal for advanced curing technologies, especially those utilizing LED light sources. mdpi.comacs.org LED curing is environmentally friendly due to its low energy consumption, lack of ozone emission, and low heat generation. mdpi.com

A significant application is in stereolithography (SLA) 3D printing . mdpi.comresearchgate.net In this process, a liquid photopolymer resin is selectively cured layer-by-layer using a focused light source, often a laser diode (e.g., at 405 nm). acs.org Photoinitiating systems based on thioxanthenone derivatives are crucial for developing high-performance visible-light-sensitive resins for 3D printing. mdpi.com They enable efficient polymerization in the irradiated areas, resulting in printed objects with high spatial resolution. acs.org Research has demonstrated the successful use of two-component initiating systems containing thioxanthone derivatives and an iodonium (B1229267) salt in a mixture of acrylate and epoxy monomers for 3D printing applications. acs.org Furthermore, the development of hyperbranched copolymers incorporating thioxanthenone structures shows promise for reducing issues like volatility and toxicity in 3D printing resins, while increasing photoinitiation efficiency. wikipedia.org

Molecular Switches and Motors Based on Thioxanthenone Architecture

A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, pH, or temperature. nih.govrug.nl This switching action alters the molecule's properties, making them building blocks for molecular machines and smart materials.

While research into molecular switches based solely on the this compound core is still an emerging area, the rigid and photochemically active thioxanthene (B1196266) scaffold is a promising component for constructing more complex molecular machinery. beilstein-journals.org The primary approach involves incorporating the thioxanthene unit as the static part (stator) of a larger, sterically overcrowded alkene. beilstein-journals.org In these systems, the light- or stimulus-induced motion, such as E/Z isomerization, occurs around the central double bond, which acts as the rotary axle. acs.org

The function of these switches relies on the distinct properties of the two isomeric states. The thioxanthenone architecture can be functionalized to introduce specific electronic properties (e.g., donor-acceptor character) that influence the switching behavior. rsc.org For example, the sulfur atom in the thioxanthene ring can be oxidized to a sulfone group, which acts as an electron acceptor, thereby modifying the electronic and photophysical properties of the molecule. beilstein-journals.org These chiroptical molecular switches, which change their helicity upon irradiation, are considered a type of synthetic molecular motor. nih.gov The development of such systems based on the thioxanthenone architecture could lead to light-activated control over chemical reactions and material properties. researchgate.net

Advanced Materials Science Applications (excluding specific device types)

The unique photophysical and chemical properties of this compound and its derivatives are being harnessed to create advanced materials with tailored functionalities, beyond their role as simple initiators.

One significant area is the development of multifunctional polymers . By incorporating thioxanthenone derivatives directly into a polymer backbone or as a side chain, the resulting material gains new properties. For instance, a silicone-thioxanthone (STX) photoinitiator not only starts the polymerization process but also permanently modifies the final material. mdpi.com The presence of the silicone component can alter the surface properties of the cured polymer film, changing it from hydrophilic to hydrophobic, and can also improve the material's thermal stability and resistance to water and acid. mdpi.com

Thioxanthenone derivatives are also being explored for their potential in creating mechanochromic luminescent materials . These are "smart" materials that change their fluorescence properties in response to mechanical stress. This property is valuable for applications in stress sensing and damage detection in structural materials.

Furthermore, the inherent electronic properties of the thioxanthenone core make its derivatives candidates for use as organic semiconductors . smolecule.com Certain derivatives exhibit semiconducting behavior, which is a fundamental requirement for applications in advanced organic electronics. Similarly, some thioxanthenone-based molecules have been found to possess liquid crystalline properties, suggesting potential applications in sensors and responsive materials. smolecule.com

Bio-imaging Probes for Fundamental Biological Research

The thioxanthen-9-one structure is recognized for its intrinsic fluorescence, making it a promising candidate for the development of fluorescent probes for biological imaging. smolecule.com These probes are instrumental in visualizing and studying cellular processes in real-time and with high spatial resolution. mdpi.com While specific research focusing exclusively on this compound derivatives as bio-imaging probes is not extensively documented in publicly available literature, the broader family of thioxanthene derivatives has shown potential in this area.

The sulfur atom within the thioxanthene ring is a key feature that can be exploited for designing bio-imaging probes, potentially enabling interactions with specific cellular components like thiol groups. The general approach involves modifying the core thioxanthene structure to create "turn-on" fluorescent probes. These probes are designed to be non-fluorescent or weakly fluorescent until they interact with a specific target molecule or cellular environment, at which point a significant increase in fluorescence is observed.

For instance, derivatives of thioxanthone have been investigated for the development of color-tunable, highly efficient, thermally activated delayed fluorescence emitters. acs.org Furthermore, the synthesis of sulfone-fluoresceins, which are red-fluorescent dyes, has been achieved from 9H-thioxanthen-9-one 10,10-dioxides. chemrxiv.org These sulfone-fluoresceins have been successfully used as live-cell permeant labels. chemrxiv.org Another class of dyes, thioxanthene-hemicyanines, are noted for their excellent photophysical properties and are used in the development of fluorescent probes for various biomarkers. jlu.edu.cn

These examples, while not specific to this compound, highlight the inherent suitability of the thioxanthene scaffold for creating sophisticated tools for biological imaging. Future research may see the specific adaptation of the this compound structure to develop novel probes for fundamental biological research.

Interactive Data Table: Properties of Thioxanthene-Based Fluorescent Probes

| Probe Type | Core Structure | Key Feature | Application | Reference |

| Sulfone-fluoresceins | 9H-thioxanthen-9-one 10,10-dioxide | Red-fluorescent | Live-cell permeant labels | chemrxiv.org |

| Thioxanthene-hemicyanines | Thioxanthene | Near-infrared emission | Fluorescence detection of biomarkers | jlu.edu.cn |

| General Thioxanthenes | Thioxanthene | Sulfur atom for potential thiol interaction | Candidate for bioimaging |

Receptor Antagonism for Neuroscience Research (e.g., 5-HT2B receptor)

A significant area of advanced research involving a derivative of this compound is in the field of neuroscience, specifically in the development of selective receptor antagonists. A notable example is the compound known as BF-1 , a methoxythioxanthene derivative that has been identified as a highly potent and selective antagonist for the serotonin (B10506) 5-HT2B receptor. jlu.edu.cn

The 5-HT2B receptor has been implicated in various physiological and pathological processes, and antagonists for this receptor have been proposed as potential prophylactic drugs for conditions like migraine. jlu.edu.cn However, earlier 5-HT2B receptor antagonists often suffered from a lack of selectivity, leading to side effects related to their interaction with other monoaminergic receptors. jlu.edu.cn

Research has demonstrated that BF-1 exhibits high affinity and selectivity for the 5-HT2B receptor, with a reported pKi value of 10.05 and an IC50 of 2.6 nM. acs.org In preclinical studies, BF-1 was shown to be significantly more potent than older, non-selective 5-HT2B antagonists like methysergide (B1194908) and pizotifen. jlu.edu.cn A key finding was its ability to block neurogenic dural plasma protein extravasation in animal models, a process thought to be relevant to migraine attacks. chemrxiv.orgjlu.edu.cn

Crucially, in comparison to the non-selective 5-HT2B receptor antagonist pimethixene, from which BF-1's chemical structure was optimized, BF-1 did not show high affinities for other receptors such as 5-HT1A, 5-HT2A, 5-HT2C, histamine (B1213489) H1, dopamine (B1211576) D1 and D2, or muscarinic M1 and M2 receptors. jlu.edu.cn This high selectivity suggests a reduced risk of the side effects that plagued earlier drugs. Due to these promising preclinical findings, BF-1 has been investigated for the prophylactic treatment of migraine. chemrxiv.org

Interactive Data Table: Research Findings on BF-1

| Parameter | Value | Significance | Reference |

| Target Receptor | 5-HT2B | Implicated in migraine pathophysiology. | jlu.edu.cn |

| pKi | 10.05 | Indicates very high affinity for the receptor. | acs.org |

| IC50 | 2.6 nM | Demonstrates high potency in inhibiting receptor function. | acs.org |

| Selectivity | High | Lacks significant affinity for other tested monoaminergic receptors, suggesting a lower side-effect profile. | jlu.edu.cn |

| Preclinical Finding | Blocks neurogenic dural plasma protein extravasation | Supports its potential as a prophylactic treatment for migraine. | chemrxiv.orgjlu.edu.cn |

Future Research Directions for 1 Methoxythioxanthen 9 One

Innovations in Green and Sustainable Synthetic Strategies

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on 1-methoxythioxanthen-9-one should prioritize the development of green and sustainable synthetic strategies to minimize waste, reduce energy consumption, and utilize renewable resources.

Recent advancements in the synthesis of thioxanthenone derivatives have paved the way for more sustainable approaches. For instance, visible-light-promoted, transition-metal-free photoredox catalysis has been successfully employed for the synthesis of various thioxanthenone derivatives. acs.org This method often relies on intramolecular cyclization through processes like hydrogen atom transfer and oxidative dehydrogenation, offering high regioselectivity and reactivity under mild conditions. acs.org Another promising avenue is the use of thioxanthenone itself as a photocatalyst for various organic transformations, such as the oxidation of alcohols to aldehydes and ketones using molecular oxygen from the air and visible light from household lamps or even sunlight. rsc.org Such protocols significantly reduce the reliance on hazardous and stoichiometric oxidants. rsc.org

A particularly innovative and efficient method recently developed for the synthesis of complex thioxanthenones involves the double aryne insertion into the C=S double bond of thioureas. chemistryviews.org This strategy, which uses readily available o-silylaryl triflates and thioureas, is characterized by its simplicity and good functional group tolerance, potentially lowering the production costs of highly substituted thioxanthenones. chemistryviews.org

Future research should focus on adapting these green methodologies for the specific synthesis of this compound. This includes optimizing reaction conditions for photocatalytic routes and exploring the feasibility of the double aryne insertion method to introduce the methoxy (B1213986) substituent. The goal is to develop a high-yielding, scalable, and environmentally friendly synthesis that makes this compound more accessible for further research and potential applications.

Table 1: Comparison of Potential Green Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, use of sustainable energy source, high regioselectivity. acs.org | Optimization of photocatalyst and reaction parameters for the specific methoxy-substituted precursor. |

| Thioxanthenone-Mediated Photocatalysis | Use of an organic photocatalyst, utilization of air as a green oxidant. rsc.org | Investigation of the self-catalytic potential or the use of a parent thioxanthenone catalyst for the final oxidation step. |

| Double Aryne Insertion | High efficiency, good functional group tolerance, use of simple precursors. chemistryviews.org | Adaptation of the method to accommodate the methoxy-substituted aryne precursor. |

Exploration of Novel Photochemical Transformations and Their Mechanisms

The inherent photochemical reactivity of the thioxanthenone core makes it a versatile scaffold for a range of light-induced transformations. While the use of thioxanthenones as photoinitiators for polymerization is well-established, future research should delve into more novel photochemical applications for this compound.

One promising area is its use as a photosensitizer in photodynamic therapy (PDT). nih.govcuni.cznih.gov In PDT, a photosensitizer is excited by light to produce reactive oxygen species (ROS) that can selectively destroy cancer cells. nih.govcuni.cz The methoxy group in this compound could enhance its photophysical properties, such as intersystem crossing to the triplet state, which is crucial for efficient ROS generation. nih.gov Quantum chemical studies on substituted thioxanthones have shown that the excited triplet-state population can be increased, leading to a high quantum yield of ROS formation. nih.gov

Furthermore, thioxanthenone derivatives have been demonstrated as effective metal-free photoredox catalysts for a variety of organic reactions, including atom transfer radical polymerization (ATRP) and the synthesis of α-keton thiol esters. acs.orgacs.org These processes are often conducted under visible light and are considered environmentally friendly. acs.orgmdpi.com The electron-donating nature of the methoxy group in this compound could modulate its redox potentials, making it a more efficient or selective photocatalyst for specific transformations.

Future investigations should involve a detailed study of the photophysical properties of this compound, including its absorption and emission spectra, triplet state lifetime, and quantum yields for fluorescence and intersystem crossing. This will provide the fundamental data needed to assess its potential in PDT and as a photoredox catalyst. Subsequent research should then explore its efficacy in these applications through in vitro studies and by testing its catalytic activity in a range of organic reactions.

Table 2: Potential Novel Photochemical Applications of this compound

| Application | Proposed Role of this compound | Key Research Areas |

| Photodynamic Therapy (PDT) | Photosensitizer for the generation of reactive oxygen species (ROS). nih.govcuni.cz | Evaluation of singlet oxygen quantum yield, in vitro cytotoxicity and phototoxicity studies on cancer cell lines. |

| Photoredox Catalysis | Metal-free photocatalyst for organic synthesis (e.g., ATRP, C-H functionalization). acs.orgacs.org | Determination of redox potentials, investigation of catalytic efficiency in various organic transformations. |

| Energy Transfer Catalysis | Sensitizer (B1316253) in energy transfer-enabled reactions (e.g., [2+2] cycloadditions). discovery.csiro.au | Study of triplet energy level and its ability to sensitize other molecules for specific chemical reactions. |

Development of Advanced Computational Models for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new functional molecules. For this compound, the development of advanced computational models can significantly accelerate the discovery of its full potential.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for investigating the electronic structure and photophysical properties of thioxanthenone derivatives. mdpi.comresearchgate.net These methods can be used to calculate key parameters such as oxidation potentials, bond lengths, bond angles, and absorption spectra. researchgate.net For instance, DFT calculations have been successfully used to correlate the theoretical and experimental electrode potentials of thioxanthenone derivatives. researchgate.net

Future computational work on this compound should focus on building accurate models to predict its behavior in various applications. For example, in the context of materials science, computational models can be used to design novel thioxanthenone-based emitters for organic light-emitting diodes (OLEDs) with thermally activated delayed fluorescence (TADF). researchgate.net By calculating the energy gap between the singlet and triplet excited states (ΔEST), it is possible to predict the efficiency of reverse intersystem crossing, a key process in TADF. researchgate.net

Furthermore, molecular docking and molecular dynamics simulations can be employed to predict the binding affinity and interaction of this compound with biological targets, which is crucial for the development of new therapeutic agents. nih.gov Such studies have been performed on other thioxanthenone derivatives to understand their inhibitory activity against enzymes relevant to Alzheimer's disease. nih.gov

The development of these predictive models will allow for the in-silico screening of various substituted this compound derivatives, guiding synthetic efforts towards molecules with optimized properties for specific applications.

Table 3: Advanced Computational Models and Their Applications for this compound

| Computational Method | Property to be Predicted | Application Area |

| DFT/TD-DFT | Electronic structure, photophysical properties (absorption, emission), redox potentials. mdpi.comresearchgate.net | Design of photocatalysts, photosensitizers, and materials for optoelectronics. |

| Molecular Docking | Binding affinity and mode of interaction with biological targets. nih.gov | Drug discovery and development. |

| Molecular Dynamics Simulations | Conformational changes and stability of complexes with biomolecules or in materials. nih.gov | Understanding mechanisms of action and material stability. |

Integration into Complex Multifunctional Molecular Systems and Nanomachines

The unique properties of this compound make it an attractive building block for the construction of complex multifunctional molecular systems and nanomachines. Future research in this area could lead to the development of novel materials and devices with advanced capabilities.

One area of exploration is the incorporation of this compound into supramolecular assemblies. wikipedia.orguclouvain.be Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of highly organized and functional structures. wikipedia.org The thioxanthenone core can participate in π-π stacking interactions, and the methoxy group can be involved in hydrogen bonding, making this compound a versatile component for self-assembly. These supramolecular systems could find applications as sensors, drug delivery vehicles, or in the development of responsive materials. nih.gov

Another exciting direction is the use of thioxanthenone derivatives in the construction of molecular motors and machines. chemistryviews.org Photochemically driven molecular motors based on overcrowded alkenes have been a subject of intense research. chemistryviews.org The thioxanthenone moiety can act as a key component in such systems, and the ability to synthesize functionalized derivatives opens up possibilities for creating new molecular motors with controlled motion at the nanoscale. chemistryviews.org

Furthermore, the functionalization of nanoparticles with thioxanthenone derivatives has been shown to create efficient heterogeneous photocatalysts. nih.gov Immobilizing this compound onto the surface of materials like nano-TiO2 could lead to stable and recyclable photocatalytic systems for environmental remediation or fine chemical synthesis. nih.gov The methoxy group could also be used as a handle for covalent attachment to various surfaces and polymers, facilitating the integration of this compound into a wide range of materials and devices.

Future research should focus on the synthesis of this compound derivatives with specific functionalities that allow for their integration into these complex systems. This includes the introduction of recognition motifs for self-assembly, polymerizable groups for incorporation into polymers, and anchoring groups for attachment to nanoparticles. The ultimate goal is to harness the unique properties of this compound to create novel materials with emergent functions.

Table 4: Potential Integration of this compound into Complex Systems

| System | Role of this compound | Potential Application |

| Supramolecular Assemblies | Building block for self-assembly via non-covalent interactions. wikipedia.org | Molecular sensors, drug delivery, responsive materials. nih.gov |

| Molecular Motors | Core component of photochemically driven molecular motors. chemistryviews.org | Nanomachines, smart materials. |

| Functionalized Nanoparticles | Covalently attached photocatalyst or photosensitizer. nih.gov | Heterogeneous photocatalysis, targeted photodynamic therapy. |

| Functional Polymers | Pendant group in polymers for optoelectronic or biomedical applications. researcher.life | Organic electronics, drug delivery systems. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methoxythioxanthen-9-one, and how can reaction conditions be optimized?

- Methodological Answer: A key synthesis involves halogenated aromatic intermediates, such as reacting 2,6-dichloro-benzonitrile with thiophenol derivatives under acidic conditions (e.g., polyphosphoric acid) to form thioxanthenone scaffolds . Optimization includes controlling reaction temperature (110–130°C) and stoichiometric ratios to minimize side products like unsubstituted byproducts. Purity can be improved via recrystallization in ethanol or methanol.

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) to resolve the methoxy group’s position (e.g., para vs. ortho substitution). For monoclinic crystals (space group P2₁/c), lattice parameters (e.g., a = 10.2 Å, b = 7.8 Å) and bond angles should match density functional theory (DFT) simulations . Complementary techniques include H/C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer: Follow GHS guidelines:

- P201/P202 : Obtain specialized handling instructions and review safety protocols before use.

- P210 : Avoid ignition sources (flash point data unavailable; assume flammability) .

- Use fume hoods for solvent-based reactions and nitrile gloves to prevent dermal exposure.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical properties (e.g., fluorescence quantum yield)?

- Methodological Answer: Discrepancies often arise from solvent polarity effects or impurity interference. Standardize measurements using deuterated solvents (e.g., DMSO-d₆) and internal calibrants (e.g., quinine sulfate for fluorescence). Apply the false discovery rate (FDR) method to statistically filter outliers in datasets, ensuring a 5% FDR threshold to balance sensitivity and specificity .

Q. What computational strategies are effective for predicting the reactivity of this compound in photoredox catalysis?

- Methodological Answer: Perform time-dependent DFT (TD-DFT) calculations with B3LYP/6-31G(d) basis sets to model excited-state behavior. Compare HOMO-LUMO gaps of the methoxy-substituted derivative with unsubstituted thioxanthenones to assess electron-donating effects. Validate predictions using transient absorption spectroscopy (TAS) to measure triplet-state lifetimes .

Q. How should researchers design experiments to evaluate the environmental persistence of this compound?

- Methodological Answer: Use OECD Guideline 307:

- Test System : Aerobic soil microcosms (pH 6.5–7.0) incubated at 20°C.

- Analytics : LC-MS/MS with a detection limit of 0.1 ppb to monitor degradation half-life ().

- Controls : Include abiotic samples (sterilized soil) to distinguish microbial vs. hydrolytic degradation pathways .

Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer: Implement quality-by-design (QbD) principles:

- Critical Process Parameters (CPPs) : Track reaction time (±5 min), temperature (±2°C), and catalyst purity (≥98%).

- PAT Tools : Use in-situ FTIR to monitor intermediate formation (e.g., thioether peaks at 2550 cm).

- Statistical Analysis : Apply ANOVA to identify significant yield drivers and optimize via response surface methodology (RSM) .

Methodological Guidelines for Reproducibility

Q. How should experimental procedures be documented to ensure reproducibility in photochemical studies?

- Methodological Answer: Follow PRISMA standards for systematic reporting:

- Materials : Specify solvent grades (e.g., HPLC-grade acetonitrile) and light sources (e.g., 450 nm LED, 20 mW/cm²).

- Data : Include raw spectral data (absorbance vs. time curves) in supplementary files with metadata (instrument calibration dates) .

Q. What analytical workflows validate the purity of this compound in cross-disciplinary studies?

- Methodological Answer: Combine orthogonal methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.